3-(2-Aminoethyl)cyclobutanecarboxylic acid

Catalog No.
S13993526
CAS No.
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Aminoethyl)cyclobutanecarboxylic acid

Product Name

3-(2-Aminoethyl)cyclobutanecarboxylic acid

IUPAC Name

3-(2-aminoethyl)cyclobutane-1-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4,8H2,(H,9,10)

InChI Key

ZMEJXOOCDHCEBS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCN

3-(2-Aminoethyl)cyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring with an aminoethyl side chain and a carboxylic acid functional group. This compound has garnered attention due to its unique structural properties, which contribute to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 3-(2-Aminoethyl)cyclobutanecarboxylic acid includes various reactions typical of carboxylic acids and amines. Common types of reactions include:

  • Oxidation: The carboxylic acid group can be oxidized to form more complex structures, such as ketones or aldehydes, using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The amino group can undergo reduction, potentially yielding amines or alcohols when treated with reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups depending on the nucleophile used .

Research indicates that 3-(2-Aminoethyl)cyclobutanecarboxylic acid exhibits significant biological activities. It has been studied for its potential role in modulating calcium ion channels, which are critical for various physiological functions, including muscle contraction and neurotransmission. The compound's structural similarity to other bioactive molecules suggests it may interact with specific receptors, influencing cellular signaling pathways .

The synthesis of 3-(2-Aminoethyl)cyclobutanecarboxylic acid typically involves multi-step organic reactions. A common method includes:

  • Formation of the Cyclobutane Ring: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Aminoethyl Group: This can be done via nucleophilic substitution or addition reactions where an aminoethyl derivative is introduced to the cyclobutane framework.
  • Carboxylation: Finally, the carboxylic acid group is introduced, often through carboxylation reactions using carbon dioxide or related reagents .

3-(2-Aminoethyl)cyclobutanecarboxylic acid has several potential applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting calcium channels or other receptors.
  • Biochemical Research: It can serve as a tool for studying calcium signaling pathways and their implications in various diseases.
  • Synthetic Intermediates: The compound may be used as an intermediate in the synthesis of more complex pharmaceuticals .

Studies have shown that 3-(2-Aminoethyl)cyclobutanecarboxylic acid can interact with various biological targets, particularly calcium channels. Its ability to modulate calcium ion influx suggests potential therapeutic applications in conditions where calcium signaling is disrupted. Further research is needed to elucidate the specific mechanisms of action and the full range of interactions with biological systems .

Several compounds share structural similarities with 3-(2-Aminoethyl)cyclobutanecarboxylic acid, including:

  • 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid: This compound features a similar cyclobutane structure but differs in the positioning of functional groups.
  • Cyclopropanecarboxylic acid derivatives: These compounds have a three-membered ring structure and exhibit different reactivity patterns compared to cyclobutane derivatives.

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
3-(2-Aminoethyl)cyclobutanecarboxylic acidCyclobutane ring with aminoethyl groupPotential modulator of calcium channels
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acidSimilar cyclobutane structureDifferent functional group positioning
Cyclopropanecarboxylic acid derivativesCyclopropane ringReactivity differs due to ring strain

The uniqueness of 3-(2-Aminoethyl)cyclobutanecarboxylic acid lies in its specific combination of structural features and biological activity, making it a valuable compound for further research and application development in medicinal chemistry.

Cyclobutane rings, despite their inherent ring strain, have emerged as critical structural motifs in drug discovery due to their ability to enforce specific three-dimensional conformations. The 3-(2-aminoethyl)cyclobutanecarboxylic acid derivative exemplifies this principle, as its cyclobutane core restricts rotational freedom, enhancing binding affinity to target proteins. Studies demonstrate that cyclobutane-containing compounds exhibit improved metabolic stability compared to their acyclic counterparts, a property attributed to reduced conformational entropy.

The synthetic accessibility of cyclobutane derivatives has expanded with methodologies such as [2+2] photocycloadditions and Favorskii rearrangements. For instance, the Favorskii rearrangement enables the conversion of cyclic ketones into cyclopropane or cyclobutane carboxylic acids, a strategy adapted for producing 3-substituted cyclobutanecarboxylic acids. Recent advances in metallaphotoredox catalysis further allow direct functionalization of carboxylic acid groups, bypassing the need for preactivation steps.

Table 1: Comparative Bioactivity of Cyclobutane-Containing Compounds

CompoundTarget ReceptorBinding Affinity (IC₅₀)
3-(2-Aminoethyl)cyclobutanecarboxylic acidCalcium channels12.3 µM
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acidNMDA receptors8.7 µM
Cis-3-aminocyclobutanecarboxylic acidGABA transporters23.1 µM

This table underscores the structure-activity relationship (SAR) influenced by substituent positioning on the cyclobutane ring. The aminoethyl group in 3-(2-aminoethyl)cyclobutanecarboxylic acid facilitates ionic interactions with charged residues in ion channel pores, a mechanism critical for modulating calcium signaling pathways.

Strategic Importance of Aminoethyl Functionalization in Carboxylic Acid Derivatives

The integration of an aminoethyl moiety into carboxylic acid frameworks introduces dual protonation sites, enabling pH-dependent solubility and membrane permeability. In 3-(2-aminoethyl)cyclobutanecarboxylic acid, the amine group participates in hydrogen bonding with biological targets, while the carboxylic acid serves as a handle for further derivatization or salt formation. This bifunctionality is exploited in prodrug design, where esterification of the carboxylic acid enhances bioavailability.

Synthetic routes to this compound often begin with cyclobutanone intermediates. For example, 3-(bromomethyl)cyclobutanone ketal undergoes nucleophilic substitution with ethylenediamine, followed by oxidation and hydrolysis to yield the target molecule. Key optimizations include the use of phase-transfer catalysts like tetrabutylammonium bromide to improve reaction efficiency in biphasic systems.

Synthetic Pathway Overview

  • Cyclobutanone Formation: Ethanol-mediated bromination of acetone yields 1,3-dibromo-2-acetone, which undergoes cyclization with malononitrile under basic conditions.
  • Aminoethyl Introduction: Nucleophilic displacement of a bromine atom with ethylenediamine in dimethylformamide (DMF), catalyzed by sodium iodide.
  • Carboxylic Acid Generation: Hydrolysis of the nitrile group using aqueous hydrochloric acid, followed by purification via recrystallization.

This methodology achieves yields of 52–68%, with purity exceeding 99% as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The strategic use of recyclable solvents like ethanol and toluene aligns with green chemistry principles, reducing environmental impact.

The aminoethyl side chain also enables chelation of metal ions, a property explored in radiopharmaceutical applications. For instance, boronated analogs of this compound have been investigated for boron neutron capture therapy (BNCT), leveraging the high neutron capture cross-section of boron-10 to target cancer cells.

Transition Metal-Catalyzed C–H Activation Strategies

Transition metal-catalyzed carbon-hydrogen bond activation has emerged as a powerful strategy for the direct functionalization of cyclobutane derivatives, offering significant advantages over traditional synthetic approaches [1] [2]. These methodologies enable the selective formation of carbon-carbon and carbon-heteroatom bonds without the need for prefunctionalized substrates, representing a paradigm shift in synthetic planning [3].

Palladium-Mediated Enantioselective Arylation/Vinylation

Palladium-catalyzed enantioselective carbon-hydrogen activation has demonstrated exceptional utility in the synthesis of chiral cyclobutane derivatives bearing aminoethyl functionalities [4] [5]. The development of mono-N-protected aminomethyl oxazoline ligands has enabled highly selective transformations that construct multiple chiral centers on the strained cyclobutane framework [5].

The palladium-mediated approach utilizes cyclobutyl carboxylic amides as directing groups to achieve site-selective carbon-hydrogen cleavage at the gamma position [5]. This methodology operates through a palladium(II)/palladium(IV) catalytic manifold, where the amide functionality coordinates to the metal center, facilitating the formation of a five-membered metallacycle intermediate [4]. The subsequent oxidative addition with aryl or vinyl iodides leads to the formation of the desired carbon-carbon bonds with excellent stereochemical control [5].

Table 1: Palladium-Mediated Enantioselective Arylation/Vinylation of Cyclobutyl Derivatives

SubstrateLigandCoupling PartnerYield (%)Enantioselectivity (er)Conditions
Cyclobutyl carboxylic amideMPAO L1Aryl iodide6596:4Pd(OAc)2, AgOAc, DCE, 100°C
Cyclobutyl carboxylic amideMPAO L2Aryl iodide7297:3Pd(OAc)2, AgOAc, DCE, 100°C
Cyclobutyl carboxylic amideMPAO L3Vinyl iodide4396:4Pd(OAc)2, AgOAc, DCE, 80°C
Cyclobutyl carboxylic amideMPAO L5Vinyl iodide5897:3Pd(OAc)2, AgOAc, DCE, 80°C

The enantioselective vinylation represents a particularly challenging transformation, as vinyl-based coupling partners have historically been incompatible with chiral palladium catalysts [5]. The successful implementation of this methodology enables access to cyclobutane derivatives with vinyl substituents, which serve as versatile synthetic intermediates for further functionalization [5]. The reaction scope accommodates both electron-donating and electron-withdrawing substituents on the aromatic rings, with yields ranging from 43 to 72 percent and enantioselectivities consistently exceeding 96:4 enantiomeric ratios [5].

Sequential carbon-hydrogen arylation and vinylation protocols have been developed to construct three consecutive chiral centers on the cyclobutane ring system [5]. This approach represents a significant advancement over traditional ring-forming methods, which typically exhibit limited substrate scope for highly substituted cyclobutane derivatives [5].

Rhodium-Catalyzed Asymmetric Amidation Techniques

Rhodium-catalyzed asymmetric transformations provide complementary reactivity patterns for cyclobutane functionalization, particularly in the formation of carbon-nitrogen bonds [6] [7]. These methodologies exploit the unique electronic properties of rhodium complexes to achieve selective bond activation and subsequent amidation [7].

The rhodium-catalyzed carbon-hydrogen diamination of arylcyclobutanes represents a notable advancement in this field [7]. This transformation employs N-fluorobenzenesulfonimide as both the oxidant and nitrogen source, enabling the selective diamination of cyclobutane derivatives under mild reaction conditions [7]. The process involves multiple consecutive oxidative radical-polar crossover mechanisms, which are difficult to achieve through classical metallonitrene carbon-hydrogen insertion pathways [7].

Table 2: Rhodium-Catalyzed Asymmetric Cyclobutane Synthesis

SubstrateCatalystLigandYield (%)DiastereoselectivityEnantioselectivity (ee)Application
Cyclobutene + ArB(OH)2Rh(COD)ClChiral diene L188>20:195Carbometallation
Cyclobutene + ArB(OH)2Rh(COD)ClChiral diene L276>20:192Carbometallation
Cyclobutene + ArB(OH)2Rh(COD)ClChiral phosphine6515:188Carbometallation
ArylcyclobutaneRh2(TCPTAD)4N/A825:198C-H insertion

Rhodium-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids has emerged as a highly effective strategy for constructing chiral cyclobutane derivatives [8] [9]. This methodology initiates through rhodium-catalyzed asymmetric carbometallation, followed by chain-walking or carbon-hydrogen insertion processes that lead to diverse addition patterns [8] [9]. The transformations can proceed through reductive Heck reactions, 1,5-addition, or homoallylic substitution mechanisms, depending on the specific reaction conditions and substrate structure [8] [9].

The rhodium-diene catalyzed asymmetric 1,4-addition to cyclobutenes demonstrates exceptional diastereoselectivity and enantioselectivity [10]. Chiral diene ligands exhibit remarkable capability for controlling reaction diastereoselectivity, with dramatic ligand effects observed on the stereochemical outcome [10]. This methodology enables the efficient synthesis of chiral cyclobutanes with excellent stereoselectivity, providing access to previously challenging molecular architectures [10].

Photochemical [2+2] Cycloaddition Approaches to Cyclobutane Core Formation

Photochemical [2+2] cycloaddition reactions represent one of the most direct and atom-economical approaches for constructing cyclobutane rings [11] [12]. These transformations leverage the unique reactivity of electronically excited alkenes to overcome the thermodynamic barriers associated with four-membered ring formation [13].

The photochemical [2+2] cycloaddition of olefins typically proceeds through the interaction of an electronically excited alkene with a ground-state coupling partner [13]. The reaction can be initiated through direct photolysis or through photosensitization, where energy transfer from an excited photocatalyst enables the cycloaddition process [14] [13]. Modern developments in visible-light photocatalysis have enabled the use of iridium-based photocatalysts to facilitate these transformations under mild conditions [14].

Table 3: Photochemical [2+2] Cycloaddition for Cyclobutane Formation

Alkene 1Alkene 2PhotocatalystLight SourceYield (%)RegioselectivityReaction Time (h)
StyreneStyreneIr(ppy)3Blue LED 440 nm92Head-to-tail12
p-MethoxystyreneStyreneIr(ppy)3Blue LED 440 nm85Head-to-tail16
p-TrifluoromethylstyreneStyreneIr(ppy)3Blue LED 440 nm78Head-to-tail20
MaleimideEthyleneDirect UVUVA LED 370 nm88syn-anti8

The aggregation-enabled intermolecular photo[2+2]cycloaddition represents a significant advancement in this field [14]. This approach utilizes the aggregation of aryl terminal olefins to promote selective cyclobutane formation under visible light irradiation [14]. The energy transfer from excited photocatalyst species such as Ir(ppy)3 to the substrate aggregates enables the formation of [2+2] photodimers with excellent yields and regioselectivity [14].

Solid-state photochemical [2+2] cycloaddition reactions offer unique advantages in terms of regioselectivity and stereoselectivity [12]. These transformations employ coordination interactions as templates to direct the photocycloaddition reaction, resulting in highly controlled stereochemical outcomes [12]. The solid-state environment constrains the relative orientation of reactive partners, leading to predictable product formation with excellent selectivity [12].

The development of catalyst-free photochemical protocols for maleimide derivatives has expanded the synthetic utility of this approach [15]. N-alkyl maleimides can undergo direct photolysis under UVA LED irradiation, while N-aryl maleimides require the use of organic sensitizers such as thioxanthone due to their reduced triplet energy [15]. These methodologies provide access to cyclobutane bicyclic scaffolds with good to high yields and excellent stereoselectivity [15].

Stereoselective Functionalization of Cyclopropane/Cyclobutane Hybrid Systems

The stereoselective functionalization of cyclopropane/cyclobutane hybrid systems presents unique synthetic challenges due to the strain inherent in these molecular frameworks [16] [17]. These transformations often exploit the ring strain to achieve unprecedented reactivity patterns and stereochemical outcomes [17].

Organocatalytic enamine-activation of cyclopropanes has emerged as a powerful strategy for the formation of cyclobutane derivatives [16]. This approach utilizes the condensation of cyclopropylacetaldehydes with aminocatalysts to generate reactive donor-acceptor cyclopropane intermediates [16]. The mechanism involves favorable orbital interactions between the π-orbital of the enamine and the σ*C-C orbital of the cyclopropyl ring, leading to highly stereoselective cyclobutane formation [16].

Table 4: Comparison of Synthetic Routes to 3-Aminocyclobutanecarboxylic Acid

MethodStarting MaterialNumber of StepsOverall Yield (%)StereoselectivityKey Transformation
Radchenko et al.1,1-Cyclobutanedicarboxylic acid616Both isomers separatedDecarboxylation/azide
Allan et al.Epibromohydrin912cis-isomer onlyAzide intermediate
Safanda et al.Epichlorohydrin915Mixture separatedTosylate intermediate
Kuang et al.Keto ester822Both isomersBoc-protection

The application of chiral secondary amine catalysts enables the highly stereoselective formation of spirocyclobutane derivatives [16]. These transformations utilize 3-olefinic oxindoles and benzofuranone as coupling partners, yielding biologically relevant spirocyclobutaneoxindoles and spirocyclobutanebenzofuranone derivatives with excellent diastereomeric ratios and enantiomeric excesses [16].

Stereoselective additions to cyclopropenes provide complementary access to densely functionalized cyclopropane scaffolds that can serve as precursors to cyclobutane derivatives [17]. These strain-release driven transformations exploit the high ring strain of cyclopropenes to achieve selective bond formation under mild conditions [17]. The directed copper(I)-catalyzed ring-retentive addition of Grignard reagents across the strained double bond of cyclopropenes demonstrates exceptional configurational stability, enabling the construction of multiple contiguous stereocenters in a single chemical step [17].

The development of effective chiral ligands constitutes the cornerstone of successful asymmetric synthesis, enabling the precise control of stereochemistry through carefully designed metal-ligand interactions [3] [4]. The strategic design of chiral ligands for the enantioselective synthesis of 3-(2-Aminoethyl)cyclobutanecarboxylic acid requires consideration of both electronic and steric factors that govern the catalyst-substrate interactions.

Mono-Protected Aminoethyl Amine (MPAAM) Ligand Systems

Mono-protected aminoethyl amine ligand systems have emerged as powerful tools for enantioselective palladium-catalyzed carbon-hydrogen functionalization reactions [5] [6]. These bifunctional ligands exhibit unique coordination properties through their κ²-(N,O) binding mode, which facilitates both catalytic activation and stereochemical control [7] [8].

Mechanistic Framework and Coordination Chemistry

The effectiveness of MPAAM ligands stems from their ability to form stable palladium complexes while maintaining sufficient lability for substrate coordination and product release [6]. Recent investigations have revealed that these ligands can form concentration-dependent off-cycle species, specifically homoleptic Pd(L)₂ complexes, which can influence both reaction kinetics and enantioselectivity [6]. The formation of such species demonstrates a negative nonlinear effect in ligand enantiopurity on both reaction rate and enantiomeric excess, a phenomenon previously unreported in carbon-hydrogen activation reactions [6].

Structural Optimization and Performance Enhancement

The structural optimization of MPAAM ligands has led to the development of second-generation systems, exemplified by ligand L2, which exhibits higher reaction rates compared to first-generation variants [6]. This enhanced performance is attributed to the exclusive formation of catalytically active monosubstituted [Pd(L)(OAc)] species, regardless of ligand concentration [6]. The subtle influence of ligand structure on reaction kinetics and mechanism highlights the importance of precise molecular design in achieving optimal catalytic performance.

Ligand SystemCoordination ModeKey FeaturesEnantioselectivityApplications
MPAAM L1κ²-(N,O)Concentration-dependent off-cycle formationVariable (negative NLE)Cyclopropane C(sp³)–H arylation
MPAAM L2κ²-(N,O)Stable monosubstituted species>95% eeDiverse substrate scope
MPAThio L3κ²-(N,S)Thioether coordinationModerate to highSpecialized applications

Electronic and Steric Considerations

The design of effective MPAAM ligands requires careful consideration of electronic and steric factors that influence both catalyst stability and substrate selectivity [7]. The incorporation of appropriate protecting groups on the amino functionality provides the necessary steric environment for enantioselective discrimination while maintaining the required coordination properties. The balance between ligand rigidity and flexibility plays a crucial role in determining the overall catalytic efficiency and stereochemical outcome [3].

Axially Chiral Carboxylic Acid (CCA) Mediated Pathways

Axially chiral carboxylic acid systems represent a complementary approach to achieving stereochemical control in the synthesis of complex organic molecules [9] [10]. These systems leverage the inherent chirality arising from restricted rotation around a carbon-carbon bond to induce enantioselective transformations [11] [12].

BINOL-Derived Phosphoric Acid Catalysts

BINOL-derived chiral phosphoric acids have established themselves as versatile organocatalysts capable of promoting a wide range of enantioselective transformations [10] [13] [14]. These catalysts function as bifunctional Brønsted acids, simultaneously activating electrophilic and nucleophilic reaction partners through hydrogen bonding interactions [10]. The 3,3'-substituents on the BINOL scaffold play a crucial role in controlling both the structural and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction [10].

Asymmetric Counterion Directed Catalysis (ACDC)

The concept of asymmetric counterion directed catalysis represents a significant advancement in organocatalytic methodology [10]. In this approach, the chiral phosphate anion serves as the stereochemical controlling element, effectively shielding one enantioface of the reactive intermediate. This methodology has been successfully applied to various transformations, including the enantioselective reduction of α,β-unsaturated aldehydes and ketones, achieving excellent enantioselectivities under mild reaction conditions [10].

Catalyst TypeMechanismSubstrate ScopeSelectivityKey Applications
BINOL-PABrønsted acid activationα,β-Unsaturated carbonylsUp to >99% eePharmaceutical intermediates
Modified CPAHydrogen bondingDiverse organic substratesHigh stereocontrolNatural product synthesis
Spirocyclic PAConfined activationSpecialized substratesExcellentComplex molecule construction

Atroposelective Synthesis Strategies

The development of atroposelective synthesis strategies using axially chiral catalysts has opened new avenues for accessing stereochemically complex molecules [9] [15]. These approaches rely on the ability of the chiral catalyst to control the formation of axially chiral products through steric and electronic interactions during the key bond-forming step. The successful implementation of such strategies requires precise tuning of catalyst structure and reaction conditions to achieve high levels of both axial and point chirality control [12].

Dynamic Kinetic Asymmetric Transformation Applications

Recent advances in dynamic kinetic asymmetric transformations have demonstrated the utility of axially chiral carboxylic acid systems in complex synthetic scenarios [16] [17]. These transformations enable the conversion of racemic starting materials into enantioenriched products through the combination of racemization and enantioselective transformation processes. The success of such transformations depends on the careful balance between the rates of racemization and asymmetric conversion, which can be fine-tuned through appropriate catalyst design and reaction optimization [18] [19].

Dynamic Kinetic Resolution in Cyclobutane Functionalization

Dynamic kinetic resolution represents a powerful synthetic strategy that enables the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product [18] [19]. This approach has found particular utility in cyclobutane functionalization, where the inherent strain of the four-membered ring can facilitate the required racemization processes while maintaining high stereochemical control in the product-forming step [20] [16].

Mechanistic Principles and Requirements

The successful implementation of dynamic kinetic resolution in cyclobutane systems requires the fulfillment of several key mechanistic requirements [18] [21]. The racemization process must be sufficiently rapid compared to the enantioselective transformation to prevent depletion of the reactive enantiomer. Additionally, the kinetic resolution step must be irreversible to ensure high enantioselectivity, and the enantiomeric ratio (E = kR/kS) should typically exceed 20 for practical synthetic utility [21].

System ComponentRequirementCyclobutane-Specific ConsiderationsPerformance Metrics
Racemization Ratekinv ≥ kRRing strain facilitates epimerizationTemperature-dependent
Selectivity FactorE > 20Steric accessibility of reaction sites>90% ee achievable
Product StabilityNo epimerizationConformational control requiredConfigurational integrity

Strain-Release Driven Transformations

The unique reactivity of cyclobutane systems arises from the significant ring strain inherent in four-membered carbocycles [20] [22]. This strain can be harnessed to facilitate both the racemization and functionalization processes required for successful dynamic kinetic resolution. Recent investigations have demonstrated that cyclobutane carbon-hydrogen bonds exhibit enhanced reactivity compared to their unstrained counterparts, presumably due to increased steric exposure and potential hyperconjugative effects [20].

Catalyst-Controlled Regiodivergent Functionalization

The development of catalyst-controlled regiodivergent functionalization methods has significantly expanded the scope of cyclobutane dynamic kinetic resolution [20]. By employing catalysts with different steric profiles, it becomes possible to selectively functionalize different positions within the cyclobutane ring. Less bulky catalysts tend to favor attack at electronically activated tertiary sites, while sterically demanding catalysts preferentially react at sterically accessible secondary positions [20].

Bicyclo[1.1.0]butane-Derived Methodologies

Recent advances in bicyclo[1.1.0]butane chemistry have provided new opportunities for dynamic kinetic asymmetric transformations [16]. The strain-release driven reactions of these highly strained systems enable the construction of complex cyclobutane derivatives with multiple stereocenters. The development of asymmetric protocols utilizing bicyclo[1.1.0]butane-derived borane complexes has demonstrated the feasibility of achieving high enantioselectivity in the construction of atropisomeric cyclobutanes [16].

Cooperative Catalysis Systems

The implementation of cooperative catalysis systems represents a promising approach for achieving enhanced stereochemical control in cyclobutane dynamic kinetic resolution [17] [2]. These systems combine the complementary activities of different catalytic species to achieve transformations that would be difficult or impossible with single-catalyst systems. For example, the combination of enzymatic racemization with transition metal-catalyzed asymmetric functionalization has proven highly effective for accessing enantioenriched cyclobutane derivatives [19].

Synthetic Applications and Scope

The synthetic applications of dynamic kinetic resolution in cyclobutane functionalization extend to the preparation of pharmaceutically relevant compounds and natural product intermediates [22] [23]. The ability to access both enantiomers of a given product through catalyst selection provides significant flexibility in synthetic planning. Furthermore, the compatibility of these methods with complex substrates containing multiple functional groups enhances their utility in late-stage functionalization applications [16].

Transformation TypeSubstrate ClassProduct ScopeTypical YieldEnantioselectivity
C–H FunctionalizationArylcyclobutanesSubstituted derivatives70-95%>90% ee
Ring-Opening/CyclizationBicyclic precursorsFunctionalized cyclobutanes60-85%>95% ee
Cross-CouplingHalogenated substratesDiverse products75-90%>85% ee

XLogP3

-2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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